molecular formula C11H10N2O2 B14864157 2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile

2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile

Cat. No.: B14864157
M. Wt: 202.21 g/mol
InChI Key: ZCDDBXVDIYCDPW-UHFFFAOYSA-N
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Description

2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile is an organic compound that features a cyclobutyl ring with an oxo group, a methoxy group, and an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile typically involves multiple steps. One common method starts with the preparation of 3-oxocyclobutanecarboxylic acid, which is then converted into tert-butyl 3-oxocyclobutylcarbamate through a series of reactions including chlorination, substitution, and rearrangement . The final step involves the reaction of tert-butyl 3-oxocyclobutylcarbamate with isonicotinonitrile under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The oxo group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile is unique due to its combination of a cyclobutyl ring, oxo group, methoxy group, and isonicotinonitrile moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-[(3-oxocyclobutyl)methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C11H10N2O2/c12-6-8-1-2-13-11(5-8)15-7-9-3-10(14)4-9/h1-2,5,9H,3-4,7H2

InChI Key

ZCDDBXVDIYCDPW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)COC2=NC=CC(=C2)C#N

Origin of Product

United States

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